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molecular formula C19H23ClN2O2 B581191 N-Fmoc-3-methylamino propylamine HCl CAS No. 1253582-19-2

N-Fmoc-3-methylamino propylamine HCl

Cat. No. B581191
M. Wt: 346.855
InChI Key: URGCSZFQAOUWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551978B2

Procedure details

To a stirred solution of [3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-methylcarbamic acid tert-butyl ester (4.24 g, 10.3 mmol) in EtOAc (8 mL) was slowly added concentrated hydrochloric acid (2 mL, 60 mmol) and the resulting mixture was stirred at room temperature overnight. The mixture was concentrated under reduced pressure to give the title compound (3.21 g, 78% yield) as a white solid.
Name
[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-methylcarbamic acid tert-butyl ester
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[N:7]([CH2:9][CH2:10][CH2:11][NH:12][C:13]([O:15][CH2:16][CH:17]1[C:29]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[C:23]2[C:18]1=[CH:19][CH:20]=[CH:21][CH:22]=2)=[O:14])C)(C)(C)C.[ClH:31]>CCOC(C)=O>[ClH:31].[CH:19]1[C:18]2[CH:17]([CH2:16][O:15][C:13](=[O:14])[NH:12][CH2:11][CH2:10][CH2:9][NH:7][CH3:6])[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:23]=2[CH:22]=[CH:21][CH:20]=1 |f:3.4|

Inputs

Step One
Name
[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]-methylcarbamic acid tert-butyl ester
Quantity
4.24 g
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCCNC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Name
Quantity
8 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C1=CC=CC=2C3=CC=CC=C3C(C12)COC(NCCCNC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.21 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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